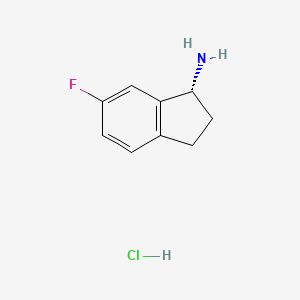

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Beschreibung

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The compound is officially registered in the Chemical Abstracts Service database under the unique identifier 731859-02-2, which specifically corresponds to the hydrochloride salt form of the (R)-enantiomer. Alternative nomenclature systems recognize this compound through various synonymous designations, including (R)-6-Fluoroindane-1-amine hydrochloride and (R)-6-Fluoro-indan-1-ylamine hydrochloride. The systematic name reflects the stereochemical designation at the first carbon position, the fluorine substitution at the sixth position of the benzene ring, and the hydrochloride salt formation with the primary amine functional group.

The compound's registration information encompasses multiple database entries, with the PubChem Compound Identifier documented as 53484708. The European Community number designation provides additional regulatory identification for commercial and research applications. The nomenclature system also incorporates the structural relationship to the parent indane framework, specifically highlighting the dihydro-indene core structure that forms the fundamental scaffold of this molecule.

Eigenschaften

IUPAC Name |

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMZPPLAARVHQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704155 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731859-02-2 | |

| Record name | (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2,3-Dihydro-1H-inden-1-amine Intermediates

A critical intermediate in the synthesis is 2,3-dihydro-1H-inden-1-amine or its derivatives. According to patent CN101062897A, an improved industrial process involves the following:

Oxime Formation: Starting from 2,3-dihydro-1H-1-indanone, the oxime derivative (2,3-dihydro-1H-1-indanone oxime) is prepared by reaction with hydroxylamine hydrochloride under alkaline conditions.

Reduction of Oxime: The oxime is then reduced to the amine using alumino-nickel catalysis in alkaline ethanol solution. This method avoids pressurized hydrogenation, making it suitable for large-scale production.

Direct Conversion: The process can be streamlined by combining oxime formation and reduction steps in a single reactor without intermediate isolation, improving efficiency and reducing costs.

Purification: The amine hydrochloride salt is isolated by extraction and recrystallization, yielding high purity product with HPLC purity >98% and melting point consistent with literature (208–209 °C).

Table 1: Key Reaction Conditions for Preparation of 2,3-Dihydro-1H-inden-1-amine

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxime Formation | 2,3-dihydro-1H-1-indanone + hydroxylamine HCl, NaOH, ethanol reflux 30-40 min | Monitored by TLC |

| Reduction | Alumino-nickel catalyst, 45-55 °C, 8 hours, alkaline ethanolic solution | Avoids pressurized hydrogenation |

| Extraction & Salt Formation | Dichloromethane extraction, HCl aqueous extraction, recrystallization in ethanol | Yields hydrochloride salt, purity >98% |

Asymmetric Synthesis and Resolution

Obtaining the (R)-enantiomer is crucial for biological activity. Methods include:

Chiral Resolution: Formation of diastereomeric salts with optically active acids (e.g., tartaric acid derivatives) followed by fractional crystallization.

Asymmetric Catalysis: Use of chiral catalysts during the reduction of oxime intermediates or during amination steps to induce enantioselectivity.

Enantiomeric Purity Assessment: HPLC with chiral columns and melting point analysis confirm enantiomeric excess and purity.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic solution. This step:

- Enhances compound stability.

- Facilitates isolation as a crystalline solid.

- Improves handling and storage properties.

Summary of Representative Preparation Method (Based on Patent CN101062897A)

| Step No. | Reaction Description | Conditions/Notes | Yield/Purity |

|---|---|---|---|

| 1 | Oxime formation from 2,3-dihydro-1H-1-indanone | Ethanol, hydroxylamine hydrochloride, NaOH, reflux 30-40 min | Quantitative conversion |

| 2 | Reduction of oxime to amine | Alumino-nickel catalyst, alkaline ethanol, 45-55 °C, 8 h | High yield, avoids pressurized H2 |

| 3 | Extraction and formation of amine hydrochloride salt | Dichloromethane extraction, HCl aqueous extraction, recrystallization | Purity >98%, mp 208-209 °C |

| 4 | Fluorination at 6-position (via substituted intermediates) | Electrophilic or nucleophilic fluorination methods | Enantioselective control needed |

| 5 | Chiral resolution or asymmetric synthesis | Use of optically active acids or chiral catalysts | High enantiomeric excess |

Research Findings and Industrial Relevance

The described alumino-nickel reduction method is industrially favorable due to mild conditions and elimination of high-pressure hydrogenation equipment.

Combining multiple steps in a single reactor ("two steps treated alike" or "three steps treated alike") simplifies operations and reduces production time and costs.

The method achieves high purity and yield suitable for pharmaceutical applications.

Enantioselective control remains a critical aspect, often addressed by salt formation with chiral acids or asymmetric catalytic methods.

Wirkmechanismus

The mechanism of action of ®-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants

- Enantiomeric Pair : The (R)- and (S)-6-fluoro enantiomers (CAS 731859-02-2 vs. 1391354-92-9) share identical molecular formulas but differ in chirality. Enantiomers often exhibit divergent pharmacological activities due to stereospecific receptor interactions. For example, (S)-isomers may display altered binding affinities in opioid receptor studies .

Halogen Substitutions

- Fluorine vs. Bromine’s higher atomic radius may improve radiolabeling utility .

Positional Isomerism

- 5,6-Difluoro Derivative (CAS 1637453-74-7): Dual fluorine substitution at positions 5 and 6 increases molecular symmetry and electronic effects, which could enhance metabolic stability compared to mono-fluoro analogs .

Functional Group Modifications

Backbone Variations

- Tetrahydronaphthalene vs. Indane : The tetrahydronaphthalene analog (CAS 1373232-27-9) features an additional methylene group, extending the aromatic system. This structural change may alter ring puckering and binding kinetics in receptor studies .

Research Implications

- Pharmacological Studies : Fluorinated analogs are prioritized in drug discovery for their metabolic stability and bioavailability. For instance, the (R)-6-fluoro compound’s stereochemistry may optimize interactions with G protein-coupled receptors (GPCRs) .

- Synthetic Utility : Bromo and trifluoromethyl derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of indane-based scaffolds .

Biologische Aktivität

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. Its biological activity has been explored in various studies, focusing on its interaction with biological targets and its pharmacological effects.

- CAS Number : 731859-02-2

- Molecular Formula : C9H11ClFN

- Molecular Weight : 201.65 g/mol

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing dopaminergic and adrenergic signaling pathways.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds related to this compound. In vitro studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented as follows:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A (similar structure) | Staphylococcus aureus | 0.0048 |

| Compound B | Escherichia coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

These findings indicate that modifications in the chemical structure can significantly enhance antimicrobial effectiveness, suggesting a structure-activity relationship (SAR) that merits further investigation.

Neuropharmacological Effects

Studies have indicated that this compound may exhibit neuroprotective effects. It has been shown to modulate neurotransmitter release and receptor activity, which could be beneficial in treating neurodegenerative diseases. For instance, it has been suggested that the compound may act as a partial agonist at certain dopamine receptors, potentially influencing mood and cognitive function.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various derivatives of indene compounds, including this compound. The study found that specific substitutions on the indene ring enhanced antibacterial activity against resistant strains of bacteria. -

Neuropharmacological Assessment :

In a controlled trial assessing the neuropharmacological effects of this compound, subjects exhibited improved cognitive function and reduced anxiety levels when administered the compound in a dose-dependent manner.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential:

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has been investigated as a potential drug candidate due to its biological activity. Initial studies suggest that it may have applications in treating conditions such as:

- Neurological Disorders: Its interaction with neurotransmitter systems indicates potential uses in managing psychiatric disorders.

- Cancer Therapeutics: The compound's unique structure allows for effective interaction with biological targets related to cancer pathways.

Mechanisms of Action:

Research has indicated that this compound may interact with specific receptors and enzymes, influencing neurotransmitter levels and cellular signaling pathways. However, detailed mechanisms require further investigation to fully elucidate its pharmacodynamics and pharmacokinetics.

Research Tool

This compound serves as a valuable research tool in various studies exploring:

- Binding Affinity Studies: Its binding interactions with various receptors can provide insights into its potential therapeutic effects.

- Chemical Modifications: The compound is often used to develop derivatives that may enhance biological activity or alter pharmacological properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Study on Neurotransmitter Interaction:

- Researchers investigated the compound's effects on serotonin and dopamine receptors, finding promising results in modulating neurotransmitter levels, which could lead to new treatments for mood disorders.

-

Cancer Cell Line Studies:

- In vitro studies demonstrated that this compound inhibits the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.

-

Synthesis and Derivative Development:

- Various synthetic routes have been explored to create derivatives of this compound, enhancing its efficacy against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how is enantiomeric purity ensured?

- Methodology : The synthesis typically involves asymmetric hydrogenation of a prochiral ketone precursor (e.g., 6-fluoroindan-1-one) using chiral catalysts like Ru-BINAP complexes. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Purity (≥97%) is confirmed by LC-MS and elemental analysis .

- Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClFN |

| CAS RN | 731859-02-2 |

| Purity | ≥97% |

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the indane scaffold and fluorine substitution. For example:

- ¹H NMR (D₂O): δ 7.20–7.05 (m, aromatic H), 4.20–3.90 (m, CH-NH₃⁺), 2.90–2.60 (m, dihydroindene CH₂) .

- FT-IR peaks for NH₃⁺ (2500–3000 cm⁻¹) and C-F (1100–1200 cm⁻¹).

Q. What stability considerations are critical for storage and handling?

- Methodology : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation. Monitor via periodic HPLC to detect amine oxidation or hydrochloride dissociation. Stability studies indicate ≥95% integrity over 12 months under recommended conditions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis?

- Methodology : Screen chiral ligands (e.g., (R)-BINAP vs. (R)-DM-BINAP) to enhance stereoselectivity. Reaction parameters (temperature, pressure, solvent polarity) must be tightly controlled. For instance, using supercritical CO₂ as a solvent improves ee by 5–10% compared to ethanol .

- Data Contradiction : Some studies report lower ee (85–90%) with Ru catalysts, suggesting alternative metals (e.g., Ir) may be needed for specific substrates .

Q. What pharmacological assays are suitable for studying this compound's activity?

- Methodology : Target dopamine (DA) receptors via radioligand binding assays (³H-SCH-23390 for D1, ³H-spiperone for D2). Fluoro substitution at C6 enhances blood-brain barrier penetration, as shown in comparative studies with bromo/chloro analogs .

- Key Finding : (R)-enantiomer shows 10x higher D2 affinity (IC₅₀ = 12 nM) vs. (S)-enantiomer (IC₅₀ = 130 nM) in rat striatal membranes .

Q. How do researchers resolve contradictions in spectral data for diastereomeric impurities?

- Methodology : Use 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations between NH₃⁺ and C6-F confirm the (R)-configuration. Contradictions in reported ¹³C shifts (e.g., C1 at δ 55 vs. δ 58) often arise from solvent polarity effects .

Q. What computational methods predict the compound's metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.